Sotetsuflavone

Description

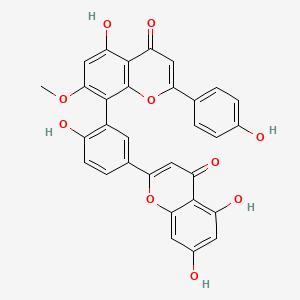

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFVLHZEBAXHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103517 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2608-21-1 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2608-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotetsuflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002608211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTETSUFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sotetsuflavone: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotetsuflavone, a biflavonoid predominantly found in the genus Cycas, has garnered significant scientific interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities. This document provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. It is intended to serve as a technical guide for researchers and professionals in drug development and natural product chemistry, offering detailed experimental protocols and quantitative data to support further investigation and application of this promising bioactive compound.

Natural Sources of this compound

This compound is a characteristic biflavonoid of the Cycadaceae family. While it is most famously associated with the sago palm, its occurrence has been documented in several species within the Cycas genus.

Table 1: Documented Natural Sources of this compound

| Family | Genus | Species | Plant Part | Reference(s) |

| Cycadaceae | Cycas | revoluta Thunb. | Leaflets | [1][2] |

| Cycadaceae | Cycas | circinalis L. | Leaflets | [2] |

| Cycadaceae | Cycas | media R. Br | Leaves | [1] |

Note: The concentration and presence of this compound may vary based on geographical location, season, and plant age.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process, beginning with extraction and followed by various chromatographic techniques to achieve high purity. The following sections detail a representative protocol synthesized from established methods for flavonoid and biflavonoid isolation.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a sequential workflow, starting from the plant material and culminating in the purified compound.

References

Sotetsuflavone: A Technical Guide to Its Physicochemical Properties for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Physicochemical Properties of Sotetsuflavone for Researchers, Scientists, and Drug Development Professionals.

This compound is a naturally occurring biflavonoid found in several plant species, including Cycas revoluta, Metasequoia glyptostroboides, and Selaginella tamariscina.[1][2][3] As a member of the flavonoid class, it has garnered significant interest for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[4] Notably, its mechanism of action involves the modulation of critical cellular signaling pathways, such as PI3K/Akt/mTOR and TNF-α/NF-κB.[4] A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent, influencing everything from formulation and bioavailability to mechanism of action studies.

This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and visualizes its interaction with key biological pathways.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. While extensive experimental data for some parameters are limited in the public domain, the available information provides a strong foundation for research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₂₀O₁₀ | |

| Molecular Weight | 552.49 g/mol | |

| CAS Number | 2608-21-1 | |

| Appearance | Yellow powder | |

| Purity | ≥97% (HPLC) | |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Predicted LogP (XlogP) | 5.4 |

Detailed Physicochemical Analysis

Solubility Profile

This compound is qualitatively described as soluble in several organic solvents. This solubility is critical for extraction, purification, and formulation processes.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of a lipid-like solvent (n-octanol) and water. It is expressed as its logarithm (LogP) and is a key indicator of a drug's lipophilicity. Lipophilicity profoundly affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The predicted octanol-water partition coefficient (XlogP) for this compound is 5.4. This high value suggests that this compound is a highly lipophilic molecule. According to Lipinski's Rule of 5, compounds with a LogP value greater than 5 may exhibit poor absorption or permeation. Therefore, this high lipophilicity is a critical factor to consider in the design of delivery systems for this compound to ensure adequate bioavailability.

Spectroscopic Profile

UV-Visible (UV-Vis) Spectroscopy: Flavones and flavonols typically exhibit two main absorption bands in the UV-Vis spectrum.

-

Band I , associated with the B-ring cinnamoyl system, appears in the 310–350 nm range for flavones.

-

Band II , from the A-ring benzoyl system, is observed between 250–280 nm. The exact absorption maxima (λmax) for this compound require experimental determination but are expected to fall within these ranges, providing a straightforward method for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation and confirmation of this compound. While specific spectral data for this compound is not compiled here, analysis of related biflavonoids suggests that spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The spectra would reveal characteristic shifts for aromatic protons and carbons, methoxy (B1213986) groups, and hydroxyl protons, allowing for unambiguous identification and purity assessment.

Experimental Protocols & Workflows

Accurate determination of physicochemical properties is essential. The following section details standard experimental protocols applicable to flavonoids like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, acetone, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The resulting suspension is allowed to stand, followed by filtration (using a sub-micron filter, e.g., 0.22 µm) or centrifugation to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy.

-

Reporting: Solubility is reported in units such as mg/mL or mol/L.

Melting Point Determination (Capillary Method)

This method measures the temperature range over which a solid compound transitions to a liquid.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the last solid particle melts. A narrow melting range (e.g., 0.5-2°C) is indicative of high purity.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constant(s) of a compound.

-

Solution Preparation: A solution of this compound is prepared at a known concentration (e.g., 1 mM) in a suitable co-solvent system (e.g., methanol/water) due to its low aqueous solubility. The ionic strength of the solution is kept constant using an inert salt like KCl.

-

Titration: The solution is placed in a temperature-controlled vessel and titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The inflection point(s) of the curve are used to determine the pKa value(s). For titrations in co-solvents, extrapolation methods (e.g., Yasuda-Shedlovsky plots) are used to estimate the pKa in a purely aqueous solution.

LogP Determination (Shake-Flask and HPLC Method)

This method directly measures the partitioning of a compound between n-octanol and water.

-

Phase Preparation: n-octanol and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by mixing them vigorously and allowing them to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (or added as a stock solution). Equal volumes of the n-octanol and aqueous phases are added to a vial, which is then agitated for a set period to allow the compound to partition between the two layers.

-

Separation: The mixture is centrifuged to ensure complete separation of the two immiscible phases.

-

Quantification: A precise aliquot is taken from each phase. The concentration of this compound in both the n-octanol and aqueous layers is determined by HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Context: Modulation of Signaling Pathways

This compound exerts its biological effects by interacting with key intracellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been shown to induce autophagy in non-small cell lung cancer cells by blocking this pathway. This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.

Inhibition of the TNF-α/NF-κB Pathway

The TNF-α/NF-κB pathway is a critical inflammatory signaling cascade that plays a significant role in tumor cell invasion and metastasis. Tumor necrosis factor-alpha (TNF-α) is an inflammatory cytokine that can activate the transcription factor NF-κB. This compound has been demonstrated to inhibit the migration and invasion of lung cancer cells by downregulating TNF-α and suppressing the activation of the NF-κB pathway.

Conclusion

This compound is a promising natural product with significant therapeutic potential. This guide summarizes its core physicochemical properties, highlighting its high lipophilicity as a key characteristic for drug development professionals to consider. While quantitative experimental data for several parameters remain to be published, the provided standard methodologies offer a clear path for researchers to generate this critical information. The established inhibitory effects on the PI3K/Akt/mTOR and TNF-α/NF-κB pathways underscore its potential as a targeted agent, warranting further investigation.

References

The Sotetsuflavone Biosynthesis Pathway in Cycas revoluta: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sotetsuflavone, a biflavonoid predominantly found in Cycas revoluta, has garnered significant interest for its diverse pharmacological activities. As a C-O-C type biflavonoid, its structure is composed of two apigenin (B1666066) units linked by an ether bond. Despite its therapeutic potential, the precise enzymatic pathway leading to its synthesis in Cycas revoluta has not been fully elucidated. This technical guide synthesizes the current understanding of flavonoid and biflavonoid biosynthesis to propose a putative pathway for this compound formation. It details the foundational phenylpropanoid pathway, the critical oxidative coupling reactions likely catalyzed by cytochrome P450 monooxygenases, and subsequent modification steps. Furthermore, this document provides hypothetical quantitative data and detailed experimental protocols to serve as a robust framework for researchers aiming to investigate and characterize the enzymes and intermediates involved in this compound biosynthesis. This guide is intended to accelerate research efforts in the metabolic engineering and synthetic biology of this promising natural product.

Introduction

Biflavonoids are a class of plant secondary metabolites characterized by a dimeric structure of flavonoid moieties. This compound, isolated from the leaves of the sago palm, Cycas revoluta, is a notable example with demonstrated anti-cancer and other biological activities.[1][2] Structurally, it is 4'-O-methyl-amentoflavone, where two apigenin units are linked via a C-O-C ether linkage. The biosynthesis of such complex molecules is a multi-step enzymatic process. While the general pathway for the precursor flavonoid units is well-established, the specific enzymes responsible for the dimerization and subsequent modifications in C. revoluta remain an active area of research. This guide presents a putative biosynthetic pathway for this compound, grounded in the broader knowledge of flavonoid and biflavonoid synthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be logically divided into three major stages:

-

Phenylpropanoid and Flavonoid Pathway: Synthesis of the apigenin monomer units.

-

Oxidative Coupling: Dimerization of two apigenin-derived molecules to form the core biflavonoid skeleton (amentoflavone).

-

Tailoring Reactions: Modification of the biflavonoid skeleton, specifically methylation, to yield this compound.

Stage 1: Synthesis of Apigenin Monomers

The formation of apigenin, the building block of this compound, follows the well-characterized phenylpropanoid and flavonoid biosynthesis pathways.[3][4] This process begins with the amino acid L-phenylalanine.

dot digraph "Apigenin_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} .dot Caption: General pathway for the biosynthesis of the apigenin monomer.

Stage 2: Oxidative Coupling to Form Amentoflavone (B1664850)

The defining step in biflavonoid synthesis is the dimerization of two flavonoid units. For this compound, the precursor is amentoflavone, which is formed by the coupling of two apigenin molecules. This is proposed to be an oxidative coupling reaction, likely catalyzed by a cytochrome P450 monooxygenase (CYP).[5] These enzymes are known to perform a wide range of oxidative reactions in plant secondary metabolism.[6] The reaction would involve the formation of a C-C bond between the C3' of one apigenin molecule and the C8 of another.

dot digraph "Amentoflavone_Formation" { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} .dot Caption: Proposed enzymatic formation of amentoflavone from two apigenin units.

Stage 3: Methylation to this compound

The final step in the proposed pathway is the methylation of amentoflavone at the 4'-hydroxyl group to produce this compound. This reaction is catalyzed by an O-methyltransferase (OMT), which utilizes S-adenosyl methionine (SAM) as a methyl group donor.

dot digraph "Sotetsuflavone_Formation" { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} .dot Caption: Final methylation step to produce this compound.

Quantitative Data (Hypothetical)

As of the date of this publication, specific kinetic data for the enzymes in the this compound pathway from Cycas revoluta have not been published. The following table presents hypothetical, yet plausible, kinetic parameters for the key enzymes based on known values for similar enzymes in other plant species. These values serve as a benchmark for future experimental validation.

| Enzyme (Putative) | Substrate | K_m (µM) | k_cat (s⁻¹) | Source (Analogous Enzyme) |

| CrCHS | p-Coumaroyl-CoA | 1.5 | 1.8 | Petroselinum crispum CHS |

| CrCHI | Naringenin Chalcone | 10 | 25 | Medicago sativa CHI |

| CrFNS | Naringenin | 50 | 0.5 | Gerbera hybrida FNS |

| CrCYP450 (dimerase) | Apigenin | 25 | 0.1 | Estimated from other CYP450s |

| CrOMT | Amentoflavone | 15 | 0.8 | Catharanthus roseus OMT |

Cr = Cycas revoluta

Experimental Protocols

The following protocols are designed to enable the identification, characterization, and validation of the proposed this compound biosynthesis pathway in Cycas revoluta.

Protocol 1: Identification of Candidate Genes

This protocol outlines a workflow for identifying the genes encoding the biosynthetic enzymes.

dot digraph "Gene_Identification_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} .dot Caption: Workflow for identifying candidate biosynthetic genes from C. revoluta.

Methodology:

-

Tissue Collection and RNA Extraction: Collect young leaf tissue from C. revoluta. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment.

-

Transcriptome Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatic Analysis: Assemble the transcriptome de novo. Perform functional annotation by BLASTing contigs against public databases (e.g., NCBI non-redundant protein database, UniProt).

-

Candidate Gene Identification: Search the annotated transcriptome for sequences with high similarity to known flavonoid biosynthesis enzymes (PAL, C4H, 4CL, CHS, CHI, FNS), cytochrome P450s, and O-methyltransferases.

-

Expression Analysis: Quantify the expression levels of candidate genes in tissues with varying levels of this compound (e.g., young vs. old leaves) using qRT-PCR to correlate gene expression with metabolite accumulation.

Protocol 2: In Vitro Enzyme Assays

This protocol describes the functional characterization of a candidate enzyme (e.g., the putative O-methyltransferase).

Methodology:

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequence of the candidate CrOMT gene into an expression vector (e.g., pET-28a). Transform into E. coli (e.g., BL21(DE3) strain) for protein expression. Induce protein expression with IPTG and purify the recombinant protein using Ni-NTA affinity chromatography.

-

Enzyme Assay:

-

Prepare a reaction mixture (100 µL total volume) containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

5 µg purified recombinant CrOMT

-

100 µM Amentoflavone (substrate)

-

200 µM S-adenosyl methionine (SAM) (co-substrate)

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 10 µL of 20% HCl.

-

Extract the product with 200 µL of ethyl acetate (B1210297).

-

-

Product Analysis:

-

Evaporate the ethyl acetate extract to dryness and re-dissolve in methanol.

-

Analyze the product by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of this compound. Compare the retention time and mass spectrum with an authentic this compound standard.

-

-

Kinetic Analysis:

-

To determine K_m and V_max, perform the enzyme assay with varying concentrations of amentoflavone (e.g., 1-200 µM) while keeping the SAM concentration saturated.

-

Quantify the product formation using a standard curve on HPLC.

-

Calculate kinetic parameters using Michaelis-Menten plots.

-

Conclusion and Future Outlook

The proposed biosynthetic pathway for this compound in Cycas revoluta provides a comprehensive framework for future research. The immediate priorities are the identification and functional characterization of the specific enzymes involved, particularly the cytochrome P450 responsible for the crucial dimerization step and the O-methyltransferase for the final modification. The experimental protocols outlined in this guide offer a clear path toward achieving these goals. A complete understanding of this pathway will not only illuminate the fascinating biochemistry of biflavonoid formation in ancient gymnosperms but also pave the way for the heterologous production of this compound in microbial or plant chassis, ensuring a sustainable supply for drug development and other applications.

Disclaimer: The quantitative data presented in this document is hypothetical and intended for illustrative purposes. The proposed pathway is based on current scientific understanding and awaits direct experimental validation in Cycas revoluta.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Engineering of Cytochrome P450 Enzymes [mdpi.com]

The Pharmacological Profile of Sotetsuflavone: A Technical Guide for Drug Development Professionals

An In-Depth Review of a Promising Biflavonoid in Oncology and Beyond

Sotetsuflavone, a naturally occurring biflavonoid isolated from plants such as Cycas revoluta Thunb., has emerged as a molecule of significant interest in pharmacological research. Extensive in vitro and in vivo studies have begun to elucidate its therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative data from key experimental studies, and detailed methodological insights to support further research and drug development efforts.

Anticancer Properties: A Dual-Pronged Attack on Cancer Cells

This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines. Its primary anticancer mechanisms involve the induction of apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) through the modulation of key signaling pathways.

Induction of Apoptosis via a ROS-Mediated Mitochondrial-Dependent Pathway

This compound has been shown to be a potent inducer of apoptosis in non-small cell lung cancer (NSCLC) A549 cells.[1][2] This process is initiated by an increase in intracellular reactive oxygen species (ROS).[1][2] The elevated ROS levels lead to a cascade of events characteristic of the mitochondrial-dependent (intrinsic) apoptosis pathway:

-

Disruption of Mitochondrial Membrane Potential: this compound treatment causes a collapse in the mitochondrial membrane potential.[1]

-

Modulation of Bcl-2 Family Proteins: It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to a decreased Bcl-2/Bax ratio.[1][2]

-

Release of Cytochrome C: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Activation of Caspase Cascade: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[1] This ultimately leads to the cleavage of cellular proteins and the morphological changes associated with apoptosis.

This compound also induces G0/G1 phase cell cycle arrest, further contributing to its antiproliferative effects.[1]

Autophagy Induction through PI3K/Akt/mTOR Pathway Inhibition

In addition to apoptosis, this compound triggers autophagy in NSCLC cells. This is achieved by blocking the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by this compound leads to the upregulation of autophagy-related proteins such as Beclin-1, Atg5, and Atg7, and a decrease in p62. While autophagy can sometimes promote cell survival, in the context of this compound treatment, it appears to contribute to cell death.

Quantitative Pharmacological Data

The cytotoxic effects of this compound have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

| A549 | Human Lung Cancer | 71.12 | [2] |

| Caco-2 | Human Colon Adenocarcinoma | 79.70 | [2] |

| EC-109 | Human Esophageal Cancer | 76.68 | [2] |

| HepG2 | Human Hepatoma | 87.14 | [2] |

| PC-3 | Human Prostate Cancer | 106.31 | [2] |

Other Potential Pharmacological Activities

While the primary focus of research has been on its anticancer effects, preliminary evidence and the known activities of related flavonoids suggest that this compound may possess other valuable pharmacological properties.

Anti-Inflammatory Effects

This compound has been reported to possess anti-inflammatory properties.[3] This is likely mediated through the inhibition of key inflammatory pathways, such as the Tumor Necrosis Factor-alpha (TNF-α)/Nuclear Factor-kappa B (NF-κB) and PI3K/Akt signaling pathways.[3] Flavonoids are known to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and reduce the production of pro-inflammatory cytokines. However, specific quantitative data and detailed mechanistic studies on the anti-inflammatory effects of this compound are still limited.

Antiviral and Neuroprotective Potential

General studies on flavonoids have indicated potential antiviral and neuroprotective activities.[1][3] However, research specifically investigating this compound in these areas is currently lacking. Further investigation is warranted to explore its efficacy against various viral pathogens and its potential to protect against neuronal damage in neurodegenerative diseases.

Enzyme Inhibition and Pharmacokinetics

Detailed studies on the enzyme inhibition profile and the absorption, distribution, metabolism, and excretion (ADME) of this compound are not yet extensively available in the public domain. Understanding its interaction with metabolic enzymes, such as the cytochrome P450 family, and its pharmacokinetic parameters are crucial for its development as a therapeutic agent.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound's pharmacological properties.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.

-

Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100, 120, 160, 200 μmol/L) for different time points (e.g., 12, 24, 48 hours).

-

MTT Incubation: After the treatment period, 20 μL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The supernatant is removed, and 200 μL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

-

Cell Treatment: Cells are treated with different concentrations of this compound (e.g., 0, 64, 128 μmol/L) for a specified time (e.g., 24 hours).

-

Cell Staining: The treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Detection

-

Cell Treatment: Cells are treated with this compound as in the apoptosis assay.

-

Probe Incubation: The cells are collected and incubated with 10 μM of DCFH-DA (2',7'-dichlorofluorescin diacetate) working solution at 37°C for 30 minutes.

-

Flow Cytometry Analysis: The fluorescence of DCF (the oxidized form of DCFH) is measured by flow cytometry to quantify the intracellular ROS levels.

In Vivo Xenograft Model

-

Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are then treated with this compound (specific dosage and administration route would be determined by preliminary studies) or a vehicle control.

-

Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and processes involved in this compound's activity, the following diagrams have been generated using the DOT language.

Caption: ROS-Mediated Mitochondrial Apoptosis Pathway Induced by this compound.

Caption: Inhibition of PI3K/Akt/mTOR Pathway by this compound to Induce Autophagy.

Caption: General In Vitro Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent, with well-defined mechanisms of action involving the induction of both apoptosis and autophagy in cancer cells. The available quantitative data provides a solid foundation for further preclinical development. However, to fully realize its therapeutic potential, several key areas require further investigation. Comprehensive studies on its anti-inflammatory, antiviral, and neuroprotective effects are needed to broaden its potential applications. Furthermore, detailed pharmacokinetic and enzyme inhibition studies are critical next steps to inform dosing strategies and predict potential drug-drug interactions. The information compiled in this guide serves as a valuable resource for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.

References

- 1. The soy isoflavone, genistein, protects human cortical neuronal cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and induces apoptosis of A549 cells through ROS-mediated mitochondrial-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Biological activity of sotetsuflavone derivatives

An In-depth Technical Guide on the Biological Activity of Sotetsuflavone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a biflavonoid predominantly isolated from Cycas revoluta Thunb., has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties. The document details the molecular mechanisms and signaling pathways modulated by these compounds. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key bioassays and includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts.

Anticancer Activity

This compound exhibits potent anticancer activity across various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][4][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of cell proliferation, migration, and invasion.

Molecular Mechanisms and Signaling Pathways

This compound's anticancer effects are primarily mediated through the modulation of key signaling pathways.

-

PI3K/Akt/mTOR Pathway: this compound is a known inhibitor of the PI3K/Akt/mTOR signaling pathway. By blocking this pathway, it induces autophagy in NSCLC cells, leading to cell death. This inhibition also contributes to its ability to enhance the efficacy of conventional chemotherapy agents like 5-fluorouracil (B62378) in gastric cancer.

-

ROS-Mediated Mitochondrial Pathway: In A549 lung cancer cells, this compound increases the intracellular levels of reactive oxygen species (ROS). This elevation in ROS disrupts the mitochondrial membrane potential, decreases the Bcl-2/Bax ratio, and leads to the release of cytochrome C. The cascade continues with the activation of caspase-9 and caspase-3, culminating in apoptosis through the endogenous mitochondrial-dependent pathway.

-

TNF-α/NF-κB Pathway: this compound has been shown to inhibit the invasion and metastasis of NSCLC A549 cells by reversing the epithelial-mesenchymal transition (EMT) through the TNF-α/NF-κB signaling pathway.

-

Cell Cycle Regulation: The compound effectively blocks the G0/G1 phase of the cell cycle. This is achieved by decreasing the expression of key regulatory proteins, Cyclin D1 and CDK4.

Quantitative Data: Antiproliferative and Cytotoxic Effects

| Compound | Cell Line | Assay Type | Endpoint | Result (IC50) | Reference |

| This compound | A549 (NSCLC) | Proliferation | IC50 | Significant antiproliferative activity noted | |

| This compound | H1650 (NSCLC) | Proliferation | IC50 | Inhibits proliferation | |

| This compound | Pancreatic Cancer | - | Hub Target Inhibition | Inhibits ABCB1, AURKA, CDK1, HDAC6, MET, MMP3 | |

| Amino Chalcone Derivative 13e | MGC-803 (Gastric) | Antiproliferative | IC50 | 1.52 μM | |

| Amino Chalcone Derivative 13e | HCT-116 (Colon) | Antiproliferative | IC50 | 1.83 μM | |

| Amino Chalcone Derivative 13e | MCF-7 (Breast) | Antiproliferative | IC50 | 2.54 μM | |

| β-Caryophyllene Derivative AC-7 | HT-29 (Colorectal) | Cytotoxicity | IC50 | 3.09 μM |

Signaling Pathway Diagrams

Caption: this compound induces autophagy by inhibiting the PI3K/Akt/mTOR pathway.

Caption: this compound induces apoptosis via the ROS-mediated mitochondrial pathway.

Experimental Protocols

-

MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, H1650) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-128 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability percentage relative to the control and determine the IC50 value.

-

-

Transwell Invasion Assay

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding: Seed serum-starved cancer cells (2x10⁴ cells) in the upper chamber. Add this compound at desired concentrations.

-

Chemoattractant: Add complete medium containing 10% FBS to the lower chamber.

-

Incubation: Incubate for 24 hours to allow for cell invasion.

-

Staining: Remove non-invading cells from the upper surface. Fix the invading cells on the lower surface with methanol (B129727) and stain with crystal violet.

-

Quantification: Count the number of invaded cells in several random fields under a microscope.

-

-

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk for 1 hour. Incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-Bax, anti-Bcl-2, anti-Caspase-3, GAPDH) overnight at 4°C.

-

Secondary Antibody: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Anti-inflammatory Activity

Flavonoids, including this compound, are recognized for their anti-inflammatory properties. They can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators and regulating key signaling pathways.

Molecular Mechanisms

The anti-inflammatory effects of isoflavone (B191592) metabolites, which share structural similarities with this compound, are well-documented. These compounds suppress the lipopolysaccharide (LPS)-induced release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglial cells. This is achieved by inhibiting the transcriptional and translational expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines like IL-1β and IL-6. The primary mechanism involves the inhibition of the NF-κB and MAPK/ERK signaling pathways.

Signaling Pathway Diagram

Caption: this compound inhibits inflammation by blocking the NF-κB signaling pathway.

Experimental Protocol

-

Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages (RAW 264.7)

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 1x10⁵ cells/well and incubate overnight.

-

Pre-treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Color Development: Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Antioxidant Activity

The polyphenolic structure of flavonoids endows them with potent antioxidant capabilities. They can scavenge free radicals and chelate metal ions, which is crucial in preventing oxidative damage to biomolecules.

Mechanisms of Action

This compound and its derivatives act as antioxidants by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals like DPPH• and ABTS•+. This activity helps in combating oxidative stress, a key factor in various pathologies.

Experimental Workflow and Protocols

Caption: Workflow for determining antioxidant capacity using DPPH or ABTS assays.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM DPPH solution in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution at various concentrations to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A control containing only methanol and DPPH is also measured.

-

Calculation: Calculate the scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Let the mixture stand in the dark for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add 10 µL of the this compound sample to 1 mL of the ABTS•+ working solution.

-

Incubation: Incubate for 6 minutes at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the scavenging activity as described for the DPPH assay and determine the IC50 value.

-

Antiviral Activity

Biflavonoids, the class of compounds to which this compound belongs, have demonstrated significant antiviral activities against a range of viruses, including respiratory and herpes viruses.

Mechanisms and Spectrum of Activity

Flavonoids can interfere with multiple stages of the viral life cycle, including entry, replication, and protein translation. Biflavonoids like robustaflavone (B1679496) and amentoflavone (B1664850) show strong inhibitory effects against influenza A and B viruses. They have also shown moderate activity against Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2). The mechanism often involves interaction with viral proteins, such as the hemagglutinin protein of the influenza virus, thereby preventing viral entry into host cells.

Quantitative Data: Antiviral Efficacy

| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Robustaflavone | Influenza A | - | 2.0 | >32 | 16 | |

| Robustaflavone | Influenza B | - | 0.2 | >91 | 454 | |

| Amentoflavone | Influenza A | - | 3.6 | >100 | >27.8 | |

| Amentoflavone | Influenza B | - | 0.9 | >100 | >111.1 | |

| Amentoflavone | HSV-1 | - | 17.9 | >100 | >5.6 | |

| Amentoflavone | HSV-2 | - | 48.0 | >100 | >2.1 | |

| Mosloflavone | Coxsackievirus B3 | Vero | 1.8 µM | >100 µM | >55.6 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Experimental Protocol

-

Cell-Based Antiviral Assay (e.g., for CVB3)

-

Cell Culture: Grow Vero cells to confluence in a 96-well plate.

-

Treatment & Infection: Treat the cells with various non-toxic concentrations of this compound. Subsequently, infect the cells with a specific strain of virus (e.g., Coxsackievirus B3) at a known multiplicity of infection (MOI).

-

Incubation: Incubate the plate for 48-72 hours until a cytopathic effect (CPE) is observed in the virus control wells.

-

CPE Assessment: Assess the inhibition of CPE visually or quantify cell viability using a colorimetric method like the MTT assay.

-

Data Analysis: Calculate the EC50, the concentration of the compound that inhibits the viral CPE by 50%. Separately, determine the CC50 by treating uninfected cells to assess cytotoxicity. Calculate the Selectivity Index (SI = CC50/EC50).

-

Neuroprotective and Enzyme Inhibition Activities

Neuroprotection

While direct studies on this compound are limited, the broader class of flavonoids exhibits significant neuroprotective potential. Their mechanisms involve scavenging free radicals, reducing neuroinflammation, and modulating signaling proteins like Nf-kB. Flavonoids can protect against neuronal damage induced by oxidative stress and excitotoxicity, suggesting a potential therapeutic role in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Enzyme Inhibition

This compound's ability to inhibit the PI3K/Akt/mTOR pathway demonstrates its role as a kinase inhibitor. Protein kinases are crucial regulators of most cellular processes, and their inhibition is a key strategy in cancer therapy. The development of specific kinase inhibitors is a major focus of modern drug discovery.

Experimental Protocol

-

In Vitro Kinase Inhibition Assay

-

Reaction Components: Prepare a reaction mixture in a suitable buffer (e.g., HEPES) containing the target kinase (e.g., Akt), its specific peptide substrate, and ATP.

-

Inhibitor Pre-incubation: Pre-incubate the enzyme with varying concentrations of this compound or a derivative for 15 minutes at room temperature.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination: Stop the reaction (e.g., by adding EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as mobility-shift microfluidic assays (e.g., LabChip EZ Reader), radioactivity (³²P-ATP), or antibody-based detection (e.g., ELISA).

-

Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC50 or Ki value.

-

Conclusion and Future Perspectives

This compound and its derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for further therapeutic development. The most robust evidence lies in its anticancer effects, where it modulates multiple critical signaling pathways, including PI3K/Akt/mTOR and ROS-mediated apoptosis. Its anti-inflammatory, antioxidant, and antiviral properties further broaden its potential applications.

Future research should focus on the synthesis of novel derivatives to enhance potency and selectivity. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetics and safety profiles of these compounds. A deeper investigation into its neuroprotective mechanisms and the identification of specific enzyme targets beyond the PI3K pathway will open new avenues for its application in treating a wider range of human diseases. The comprehensive data and protocols provided in this guide aim to serve as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this versatile natural product.

References

- 1. This compound inhibits proliferation and induces apoptosis of A549 cells through ROS-mediated mitochondrial-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and induces apoptosis of A549 cells through ROS-mediated mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound Induces Autophagy in Non-Small Cell Lung Cancer Through Blocking PI3K/Akt/mTOR Signaling Pathway in Vivo and in Vitro [frontiersin.org]

- 5. This compound Induces Autophagy in Non-Small Cell Lung Cancer Through Blocking PI3K/Akt/mTOR Signaling Pathway in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biflavonoids are a class of naturally occurring polyphenolic compounds characterized by a structure composed of two flavonoid units linked together. These phytochemicals are found in a variety of plants and have garnered significant interest in the scientific community due to their diverse and potent biological activities. Among these, sotetsuflavone, a biflavonoid first isolated from Cycas revoluta Thunb., has emerged as a promising therapeutic agent, particularly in the field of oncology. This technical guide provides an in-depth review of the current scientific literature on this compound and structurally related biflavonoids, including amentoflavone, ginkgetin, and bilobetin. We will delve into their mechanisms of action, present quantitative data on their biological effects, and provide detailed experimental protocols for their study.

Anticancer Activity of this compound and Related Biflavonoids

The most extensively studied biological activity of this compound and its related compounds is their anticancer effect. These biflavonoids have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), trigger autophagy, and cause cell cycle arrest in various cancer cell lines, with a particular focus on non-small cell lung cancer (NSCLC).

Cytotoxicity Across Various Cancer Cell Lines

The cytotoxic effects of this compound and related biflavonoids have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for their potency. A summary of these findings is presented in the tables below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| A549 | Human Lung Cancer | Not Specified | 71.12 | [1] |

| Caco-2 | Human Colon Adenocarcinoma | Not Specified | 79.70 | [1] |

| EC-109 | Human Esophageal Cancer | Not Specified | 76.68 | [1] |

| PC-3 | Human Prostate Cancer | Not Specified | 106.31 | [1] |

Table 2: IC50 Values of Related Biflavonoids in Various Cancer Cell Lines

| Biflavonoid | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Amentoflavone | MCF-7 | Breast Cancer | 48 | ~50-100 | |

| Amentoflavone | BV2 Microglia | Glioblastoma (cell model) | Not Specified | 11.97 ± 4.91 | |

| Ginkgetin | K562 | Leukemia | 24 | 38.9 | [2] |

| Ginkgetin | K562 | Leukemia | 48 | 31.3 | [2] |

| Ginkgetin | K562 | Leukemia | 72 | 19.2 | [2] |

| Ginkgetin | HCT116 | Colon Cancer | 48 | 10 | [3] |

| Ginkgetin | SKOV3 | Ovarian Cancer | 24 | 20 (apoptosis rate 49.1%) | [3] |

| Ginkgetin | A2780 | Ovarian Cancer | 24 | 20 (apoptosis rate 32.4%) | [3] |

| Bilobetin | Huh7 | Hepatocellular Carcinoma | 48 | <20 | |

| Bilobetin | HepG2 | Hepatocellular Carcinoma | 48 | ~20 | |

| Isoginkgetin | U87MG | Glioblastoma | 24 | 24.75 ± 13.7 | [4] |

| Isoginkgetin | U87MG | Glioblastoma | 72 | 10.69 ± 3.63 | [4] |

Induction of Apoptosis and Cell Cycle Arrest

This compound has been demonstrated to induce apoptosis in cancer cells through the modulation of key regulatory proteins. Studies have shown that treatment with this compound leads to an increased expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, cleaved caspase-9, and cytochrome C, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2[1][5][6]. This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-dependent apoptotic pathway[5].

Furthermore, this compound can induce cell cycle arrest, primarily at the G0/G1 phase. This is achieved by downregulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), proteins that are essential for the progression from the G1 to the S phase of the cell cycle[1][6].

Table 3: Quantitative Effects of this compound on Apoptosis and Cell Cycle in A549 Cells

| Treatment | Effect | Quantitative Data | Reference |

| This compound (64 µM, 24h) | G0/G1 Phase Arrest | (57.10 ± 2.56)% of cells | [1] |

| This compound (128 µM, 24h) | G0/G1 Phase Arrest | (83.53 ± 3.24)% of cells | [1] |

| This compound (64, 128 µM) | Apoptosis | Dose-dependent increase in apoptotic cells | [1] |

| This compound (64, 128 µM) | Protein Expression | Increased Bax, Cleaved Caspase-3/9, Cytochrome C; Decreased Bcl-2, Cyclin D1, CDK4 | [1] |

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are mediated through its interaction with several key intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

One of the primary mechanisms by which this compound exerts its anticancer effects is through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many cancers. This compound has been shown to decrease the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR, as well as downstream effectors like p70S6K and Raptor[6]. The inhibition of this pathway by this compound leads to the induction of autophagy and apoptosis in cancer cells[6].

ROS-Mediated Mitochondrial Pathway

This compound can also induce apoptosis through the generation of reactive oxygen species (ROS)[1]. Increased intracellular ROS levels lead to a decrease in the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic pathway. This is followed by the release of cytochrome C from the mitochondria into the cytosol, which in turn activates the caspase cascade, ultimately leading to apoptosis[1].

Other Biological Activities

Beyond their anticancer properties, this compound and related biflavonoids exhibit a range of other promising biological activities.

-

Anti-inflammatory Activity: Amentoflavone has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of inflammation[7][8].

-

Neuroprotective Effects: Some flavonoids have demonstrated neuroprotective potential, suggesting a possible role for biflavonoids in the management of neurodegenerative diseases[9][10].

-

Antiviral Activity: Biflavonoids, including amentoflavone, have been investigated for their antiviral activities against a range of viruses[11][12][13][14].

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound and related biflavonoids.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to detect and quantify apoptotic cells.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells and treat with this compound as described above.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁷ A549 cells) into the flank of the mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, randomly assign the mice to treatment and control groups. Administer this compound (e.g., 20 or 40 mg/kg) or a vehicle control intraperitoneally or orally on a predetermined schedule[15].

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2 days). Tumor volume can be calculated using the formula: (length × width²)/2[5].

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Conclusion

This compound and its related biflavonoids represent a promising class of natural compounds with significant therapeutic potential, particularly in the realm of cancer therapy. Their ability to induce apoptosis, autophagy, and cell cycle arrest through the modulation of key signaling pathways like PI3K/Akt/mTOR and the ROS-mediated mitochondrial pathway underscores their multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of these intriguing molecules. Future research should focus on optimizing their bioavailability, evaluating their efficacy in a wider range of preclinical models, and ultimately, translating these promising findings into clinical applications.

References

- 1. This compound inhibits proliferation and induces apoptosis of A549 cells through ROS-mediated mitochondrial-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and induces apoptosis of A549 cells through ROS-mediated mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Induces Autophagy in Non-Small Cell Lung Cancer Through Blocking PI3K/Akt/mTOR Signaling Pathway in Vivo and in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound Induces Autophagy in Non-Small Cell Lung Cancer Through Blocking PI3K/Akt/mTOR Signaling Pathway in Vivo and in Vitro [frontiersin.org]

The Dawn of Sotetsuflavone: A Technical Retrospective on its Discovery

For the pioneers of natural product chemistry, the unwritten book of nature holds countless molecular secrets. This technical guide delves into the seminal early studies that first unveiled sotetsuflavone, a biflavonoid of significant scientific interest. Addressed to researchers, scientists, and drug development professionals, this document provides a detailed account of the isolation, characterization, and structural elucidation of this fascinating molecule, as documented in the foundational scientific literature.

The First Encounter: Isolation from Cycas revoluta

The journey of this compound began in the early 1970s, with independent researchers investigating the chemical constituents of the sago palm, Cycas revoluta Thunb., a plant with a long history in traditional medicine. The pioneering work, which led to the christening of this new biflavonoid, was published by Geiger and de Groot-Pfleiderer in 1971. Their research laid the groundwork for all subsequent investigations into the bioactivity of this compound.

Experimental Protocol: The Original Isolation and Purification

The initial isolation of this compound was a meticulous process involving classic phytochemical techniques. The following protocol is a detailed reconstruction based on the early literature.

Plant Material: Air-dried leaves of Cycas revoluta Thunb. were used as the starting material.

Extraction:

-

The dried and powdered leaves were exhaustively extracted with methanol (B129727) at room temperature.

-

The resulting methanolic extract was concentrated under reduced pressure to yield a viscous residue.

-

This crude extract was then subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. A typical sequence would involve partitioning between water and increasingly nonpolar organic solvents like n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This compound, being a moderately polar compound, would be expected to concentrate in the ethyl acetate fraction.

Chromatographic Separation:

-

The ethyl acetate fraction was dried and subjected to column chromatography over silica (B1680970) gel.

-

Elution was carried out using a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol.

-

Fractions were collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol mixtures) and visualized under UV light or with a spray reagent (e.g., ferric chloride or natural product-polyethylene glycol reagent).

-

Fractions containing the compound of interest were pooled and further purified by repeated column chromatography or preparative TLC to yield pure, crystalline this compound.

Experimental Workflow: Isolation of this compound

Caption: A flowchart illustrating the classical phytochemical workflow for the isolation and purification of this compound from Cycas revoluta.

Deciphering the Molecular Architecture: Structural Elucidation

The determination of this compound's chemical structure was a significant achievement, relying on the spectroscopic techniques of the era, primarily Ultraviolet-Visible (UV) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data from Early Studies

The following table summarizes the key quantitative data that were instrumental in piecing together the structure of this compound.

| Spectroscopic Technique | Observed Data | Interpretation |

| UV Spectroscopy | Maxima (λmax) in methanol around 270 nm and 330 nm. Bathochromic shifts were observed upon addition of reagents like sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl3), and sodium acetate (NaOAc). | The absorption bands are characteristic of a flavonoid skeleton. The observed shifts with different reagents indicated the presence of free hydroxyl groups at specific positions on the flavonoid rings. |

| IR Spectroscopy | Absorption bands (νmax) around 3400 cm-1 (O-H stretching), 1650 cm-1 (C=O stretching of a conjugated ketone), and in the 1600-1450 cm-1 region (aromatic C=C stretching). | Confirmed the presence of hydroxyl groups, a carbonyl group typical of a flavone, and aromatic rings. |

| Mass Spectrometry | A molecular ion peak (M+) consistent with the molecular formula C30H18O10. Fragmentation patterns showing cleavage of the bond linking the two flavonoid units. | Established the molecular weight and elemental composition of the molecule. The fragmentation provided evidence for a biflavonoid structure. |

| 1H NMR | A complex spectrum showing signals for aromatic protons and hydroxyl protons. The integration of the signals corresponded to the proposed number of protons in the structure. | Provided information about the number and chemical environment of the protons in the molecule, aiding in the determination of the substitution pattern on the aromatic rings. |

The Structure Revealed

Through careful analysis of the spectroscopic data, this compound was identified as a biflavonoid, specifically an amentoflavone-type molecule. It consists of two apigenin (B1666066) units linked together. The linkage was determined to be between the C-3' position of one apigenin unit and the C-8" position of the second apigenin unit.

Early Insights into Biological Activity

While the primary focus of the initial studies was on the chemical discovery of this compound, these foundational papers often included preliminary assessments of the biological properties of the newly isolated compounds. Early reports on biflavonoids, including those from Cycas species, hinted at a range of potential biological activities, which have been the subject of extensive research in the decades that followed.

Logical Relationship: From Plant to Pure Compound

Caption: A diagram illustrating the logical progression from the plant source to the isolation, structural determination, and initial biological investigation of this compound.

Conclusion

The early studies on the discovery of this compound exemplify the classical approach to natural product chemistry. Through meticulous extraction, purification, and spectroscopic analysis, researchers were able to unveil a novel biflavonoid from Cycas revoluta. This foundational work not only contributed to the growing knowledge of flavonoid chemistry but also provided the basis for future investigations into the diverse and promising biological activities of this compound, a molecule that continues to be of interest to the scientific community.

Sotetsuflavone: A Comprehensive Technical Guide on its Molecular Structure and Functional Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotetsuflavone, a naturally occurring biflavonoid, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the molecular architecture of this compound, its biosynthetic origins, and its multifaceted functions, with a particular focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Furthermore, a visualization of the pivotal PI3K/Akt/mTOR signaling pathway, a key target of this compound, is provided to elucidate its mechanism of action at a molecular level.

Molecular Structure and Chemical Properties

This compound is a biflavonoid, meaning its structure is composed of two flavonoid moieties, specifically two apigenin (B1666066) units, linked together.

-

Chemical Formula: C₃₁H₂₀O₁₀[1]

-

Molecular Weight: 552.491 g/mol [1]

-

IUPAC Name: 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one[2]

-

SMILES String: COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O[2]

-

CAS Number: 2608-21-1[1]

The molecule possesses a complex aromatic structure with multiple hydroxyl groups, which contribute to its antioxidant properties and its ability to interact with various biological targets. The linkage between the two flavonoid units is a key determinant of its three-dimensional shape and biological activity.

Biosynthesis

The biosynthesis of this compound, like other flavonoids, originates from the phenylpropanoid pathway. While the precise enzymatic steps leading to this compound are not fully elucidated, it is understood to be formed through the oxidative coupling of two molecules of a monoflavonoid precursor, likely a derivative of apigenin.

The general flavonoid biosynthetic pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. Chalcone (B49325) synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. Chalcone isomerase (CHI) then converts the chalcone into a flavanone, a key intermediate. From this point, a series of hydroxylations, dehydrogenations, and other modifications lead to the formation of various flavonoid classes, including flavones like apigenin.

The final step in the formation of biflavonoids like this compound is believed to involve a peroxidase-mediated oxidative coupling of the monomeric flavonoid precursors. This process likely involves the generation of radical intermediates that then dimerize to form the characteristic biflavonoid linkage.

Biological Functions and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics.

Anticancer Activity

This compound has demonstrated significant anticancer effects, particularly against non-small cell lung cancer (NSCLC) cell lines.

3.1.1. Inhibition of Cell Proliferation and Viability